FPR2 Selectivity Over FPR1: Quin C1 Discriminates Between Closely Related Formyl Peptide Receptors, Unlike WKYMVm
Quin C1 activates FPR2 (FPRL1) but not the 69% sequence-identical FPR1, a critical selectivity feature absent in the widely used peptide agonist WKYMVm [1]. In rat basophilic leukemia (RBL-2H3) cells stably transfected with either human FPRL1 or human FPR, Quin C1 induced robust Ca²⁺ mobilization in RBL-FPRL1 cells (EC₅₀ = 1.41 × 10⁻⁶ M) but elicited only minimal calcium flux in RBL-FPR cells [1]. In contrast, WKYMVm potently activated both receptor subtypes (FPRL1 EC₅₀ = 4.45 × 10⁻⁹ M; FPR EC₅₀ comparable) [1]. The FPRL1-selective peptide MMK-1 also discriminated between receptors but with lower efficacy than Quin C1 for calcium mobilization [1].
| Evidence Dimension | FPR2 vs FPR1 selectivity (Ca²⁺ mobilization in transfected RBL cells) |
|---|---|
| Target Compound Data | Quin C1: FPRL1 EC₅₀ = 1.41 μM; FPR: minimal response (no significant Ca²⁺ mobilization at 100 μM). Efficacious at FPRL1. |
| Comparator Or Baseline | WKYMVm: FPRL1 EC₅₀ = 4.45 nM; FPR: robust activation (dual agonist). MMK-1: FPRL1 EC₅₀ = 56.7 nM; FPR: no activation, but lower efficacy than Quin C1 at FPRL1. |
| Quantified Difference | Quin C1 is ~316-fold less potent than WKYMVm at FPR2 but achieves complete FPR1 exclusion, whereas WKYMVm activates both receptors. Quin C1 is ~40-fold less potent than MMK-1 at FPR2 but is more efficacious (higher maximal Ca²⁺ response). |
| Conditions | RBL-2H3 cells stably transfected with human FPRL1 or human FPR; Fluo-3/AM Ca²⁺-sensitive fluorescent probe; agonist concentrations 10⁻¹¹ to 10⁻⁴ M. |
Why This Matters
For experiments requiring FPR2-specific activation without confounding FPR1 crosstalk (e.g., dissecting FPR2-specific signaling in mixed leukocyte populations), Quin C1 provides receptor-subtype discrimination that the more potent but non-selective WKYMVm cannot deliver.
- [1] Nanamori M, Cheng X, Mei J, Sang H, Xuan Y, Zhou C, Wang MW, Ye RD. A novel nonpeptide ligand for formyl peptide receptor-like 1. Mol Pharmacol. 2004;66(5):1213-1222. DOI: 10.1124/mol.104.004309. Data from Figures 5 and 6; EC₅₀ values from dose-response curves (Fig. 5C). View Source
